Home > Products > Screening Compounds P118937 > 1-(ethylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
1-(ethylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide -

1-(ethylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

Catalog Number: EVT-4559828
CAS Number:
Molecular Formula: C14H21N3O3S
Molecular Weight: 311.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Clebopride

  • Compound Description: Clebopride is a substituted benzamide marketed for its stimulatory effects on gastric motility. It is also a potent central dopamine antagonist. [, ]
  • Relevance: Clebopride shares a similar structure with 1-(ethylsulfonyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide, with the key difference being that clebopride is a benzamide, while the target compound is an anilide. This structural similarity is significant because the research discussed in the papers suggests that benzamides and anilides exhibit similar affinities for central dopamine receptors. [, ]

BRL 20596

  • Compound Description: BRL 20596 is an anilide analog of clebopride. It is a potent central dopamine antagonist but lacks gastric stimulatory activity. [, ]
  • Relevance: BRL 20596 is structurally related to 1-(ethylsulfonyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide in that both compounds are anilides with a reversed amide bond compared to benzamides like clebopride. This structural similarity contributes to their shared dopamine antagonist activity. [, ]

AT-1015 (N-[2-[4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidino]ethyl]-1-formyl-4-piperidinecarboxamide monohydrochloride monohydrate)

  • Compound Description: AT-1015 is a newly synthesized 5-HT2 receptor antagonist. It effectively inhibits contractions in porcine coronary arteries induced by 5-HT and alpha-methylserotonin. []
  • Relevance: AT-1015, like 1-(ethylsulfonyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide, contains a piperidine ring substituted with a carboxamide group. This shared structural motif suggests a potential for interaction with similar biological targets. []

N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide

  • Compound Description: This compound exhibits potential antipsychotic activity. [, ]
  • Relevance: This compound, along with 1-(ethylsulfonyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide, belongs to a class of anilides that have shown potential as antipsychotic agents. The core structure of an anilide linked to a piperidine ring with a carboxamide substituent is a common feature, suggesting potential for similar pharmacological activities. [, ]

BIBN4096BS (1-Piperidinecarboxamide, N-[2-[[5-amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl))

  • Compound Description: BIBN4096BS is a calcitonin gene-related peptide (CGRP) receptor antagonist, known for its potential in alleviating migraine symptoms. It displays high selectivity for CGRP over adrenomedullin (AM) receptors. []
  • Relevance: Both BIBN4096BS and 1-(ethylsulfonyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide share a 1-piperidinecarboxamide moiety in their structures. This structural similarity might contribute to their interactions with related biological targets, although their pharmacological profiles differ. []

Properties

Product Name

1-(ethylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

IUPAC Name

1-ethylsulfonyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

Molecular Formula

C14H21N3O3S

Molecular Weight

311.40 g/mol

InChI

InChI=1S/C14H21N3O3S/c1-2-21(19,20)17-9-5-13(6-10-17)14(18)16-11-12-3-7-15-8-4-12/h3-4,7-8,13H,2,5-6,9-11H2,1H3,(H,16,18)

InChI Key

PZDIQIWECNGQDT-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=NC=C2

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.